

Cross-Species Efficacy and Metabolism of Cenicriviroc: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenicriviroc (CVC) is a dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), which play crucial roles in mediating inflammation and fibrosis. Initially developed for HIV-1, its potent anti-inflammatory and antifibrotic properties have led to its investigation as a therapeutic agent for non-alcoholic steatohepatitis (NASH) and liver fibrosis. This guide provides a comprehensive cross-species comparison of the efficacy and metabolism of **Cenicriviroc**, supported by experimental data, to aid researchers and drug development professionals in their understanding and evaluation of this compound.

Cenicriviroc Signaling Pathway

The mechanism of action of **Cenicriviroc** involves the blockade of CCR2 and CCR5 signaling pathways, which are integral to the recruitment of immune cells that drive inflammation and fibrosis.



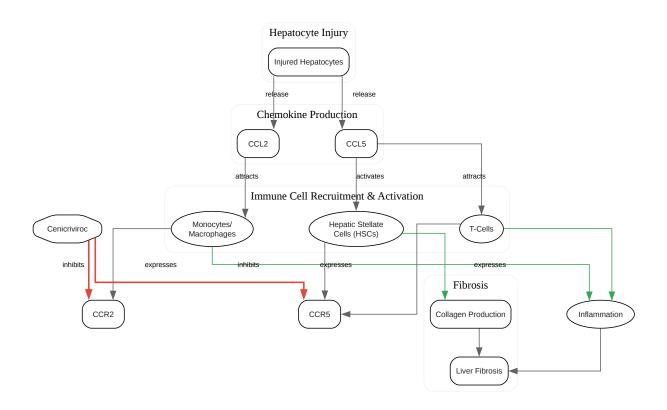


Figure 1: Cenicriviroc's Mechanism of Action in Inhibiting Liver Fibrosis.

Cross-Species Efficacy

Cenicriviroc has demonstrated potent anti-inflammatory and antifibrotic efficacy across various preclinical species and in human clinical trials. A summary of its in vitro potency and in vivo efficacy is presented below.



In Vitro Potency

Cenicriviroc exhibits nanomolar potency against both CCR2 and CCR5 receptors.

Species	Receptor	Assay Type	Potency (IC50/Ki)	Reference
Human	CCR2	Ligand Binding	~2-6 nM (IC50)	[1]
Human	CCR5	Ligand Binding	~2-6 nM (IC50)	[1]
Human	HIV-1 (R5 strains)	Antiviral Activity	0.03-0.98 nM (EC50)	[2]
Human	HIV-2 (R5 strains)	Antiviral Activity 0.03-0.98 nM (EC50)		[2]
Mouse	CCR2/CCR5	Receptor Occupancy	>87% at ≥250 nmol/L	[1]

In Vivo Efficacy in Animal Models of Liver Fibrosis

Cenicriviroc has shown significant antifibrotic effects in various rodent models of liver disease.



Species	Model	Cenicriviroc Dose	Duration	Key Findings	Reference
Rat	Thioacetamid e-induced fibrosis	Not specified	Not specified	Significant reduction in liver collagen deposition.	[3]
Mouse	Diet-induced NASH	20 mg/kg/day	Not specified	Significantly reduced non-alcoholic fatty liver disease activity score (NAS) and collagen deposition.	[4]
Mouse	Choline- deficient, L- amino acid- defined, high- fat diet (CDAHFD)	30 mg/kg/day	14 weeks	Significantly less fibrosis despite ongoing steatohepatiti s.	[5]
Rat	Bile duct ligation	50 mg/kg/day (in combination with ATRA)	14 days	Reduced liver to body weight ratio, bile acid pool size, plasma liver enzymes, bilirubin, liver necrosis, and fibrosis.	[1]

Cross-Species Metabolism and Pharmacokinetics

The metabolic profile and pharmacokinetic parameters of **Cenicriviroc** show notable differences across species, which is a critical consideration for the translation of preclinical



findings to humans.

In Vitro Metabolism

In vitro studies are crucial for understanding the metabolic pathways and potential for drugdrug interactions.

Species	In Vitro System	Major Metabolizing Enzymes	Key Findings	Reference
Human	Liver Microsomes	CYP3A4, CYP2C8	Cenicriviroc is a substrate of these enzymes.	[6]
Rat, Monkey, Human	Liver S9	Not specified	Species differences were observed in the proportions of metabolites produced.	[7]

Pharmacokinetic Parameters

A comparison of key pharmacokinetic parameters across different species highlights the variation in drug exposure and disposition.



Species	Dose	T½ (half- life)	Cmax	AUC	Key Notes	Referenc e
Human	150 mg once daily	30-40 hours	Not specified	Not specified	Long plasma half-life allows for once-daily dosing.	[8]
Human (Moderate Hepatic Impairment)	150 mg once daily	Not specified	29% higher	55% higher	Increased exposure in patients with moderate liver disease.	[6]
Human (Mild Hepatic Impairment	150 mg once daily	Not specified	40% lower	38% lower	No significant increase in exposure.	[6]
Rodents	Not specified	Shorter than humans	Not specified	Not specified	Lower potency observed in rodents compared to humans.	[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Thioacetamide-Induced Liver Fibrosis Model in Rats (General Protocol)



This model is commonly used to induce liver fibrosis and assess the efficacy of antifibrotic agents.

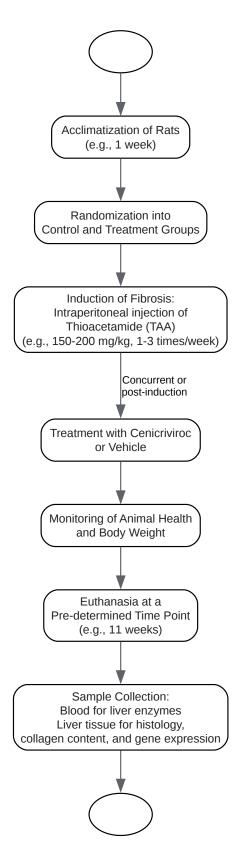




Figure 2: Workflow for Thioacetamide-Induced Liver Fibrosis Model.

Protocol Details:

- Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
- Induction Agent: Thioacetamide (TAA) is administered via intraperitoneal injection. Dosing regimens can vary, for example, 150 mg/kg three times a week for 11 weeks or 200 mg/kg once a week for 24 weeks.[9][10]
- Treatment: **Cenicriviroc** is typically administered orally (by gavage) or via intraperitoneal injection at specified doses.

Assessments:

- Blood Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST),
 bilirubin, and alkaline phosphatase levels are measured to assess liver injury.
- Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome for collagen deposition to assess the degree of fibrosis.
- Hydroxyproline Assay: Quantification of hydroxyproline content in the liver provides a measure of total collagen.
- Gene Expression Analysis: RT-PCR can be used to measure the expression of profibrotic genes such as collagen type I (Col1a1) and transforming growth factor-beta (TGF-β).
- Immunohistochemistry: Staining for alpha-smooth muscle actin (α-SMA) is used to identify activated hepatic stellate cells.

Diet-Induced NASH Model in Mice (General Protocol)

This model mimics the metabolic and histological features of human NASH.



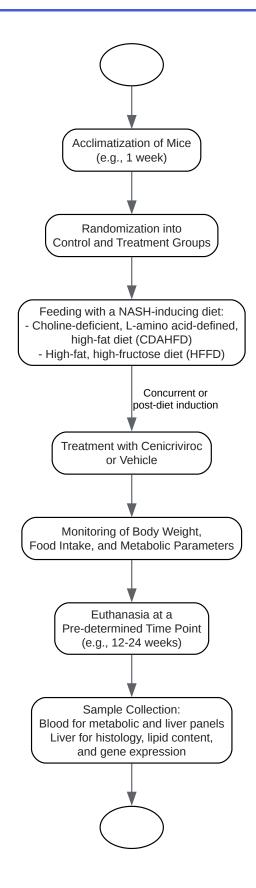


Figure 3: Workflow for a Diet-Induced NASH Model in Mice.



Protocol Details:

- Animal Model: C57BL/6J mice are frequently used.
- Diets:
 - Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD): This diet rapidly induces steatohepatitis and fibrosis.[5]
 - High-Fat, High-Fructose Diet (HFFD): This diet more closely mimics the human condition of NASH associated with metabolic syndrome.
- Treatment: **Cenicriviroc** is administered orally (e.g., mixed in the diet or by gavage) or via intraperitoneal injection.
- Assessments:
 - Metabolic Parameters: Glucose tolerance tests (GTT), insulin tolerance tests (ITT), and plasma lipid profiles are performed.
 - Liver Histology: Livers are scored for steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS) and fibrosis stage.
 - Liver Triglyceride Content: Quantification of hepatic triglycerides.
 - Gene Expression Analysis: Analysis of genes involved in inflammation (e.g., Tnf-α, II-6) and fibrosis (e.g., Col1a1, Timp-1).

In Vitro Metabolism Study using Liver S9 Fraction (General Protocol)

This assay provides a broad assessment of a compound's hepatic metabolism.



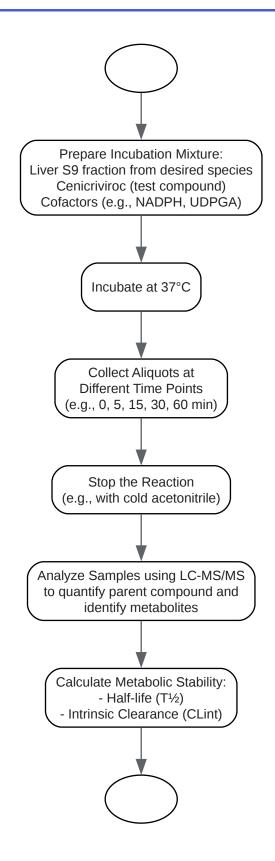


Figure 4: General Workflow for an In Vitro Metabolism Study using Liver S9 Fraction.



Protocol Details:

- Test System: Liver S9 fractions from various species (e.g., human, monkey, rat, mouse) are used. The S9 fraction contains both microsomal and cytosolic enzymes.[11]
- Incubation: **Cenicriviroc** is incubated with the S9 fraction in the presence of necessary cofactors, such as NADPH for Phase I reactions and UDPGA for glucuronidation (Phase II). [11]
- Analysis: The disappearance of the parent compound over time is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Metabolites are identified based on their mass-to-charge ratio and fragmentation patterns.
- Data Analysis: The rate of metabolism is used to calculate the in vitro half-life and intrinsic clearance, which can be used to predict in vivo hepatic clearance.[11]

Conclusion

Cenicriviroc demonstrates potent dual antagonism of CCR2 and CCR5 with significant antifibrotic efficacy in both preclinical models and human studies of liver fibrosis. However, notable species differences in pharmacokinetics and metabolism exist, underscoring the importance of careful cross-species evaluation in the drug development process. The provided data and experimental protocols offer a valuable resource for researchers working with **Cenicriviroc** and other antifibrotic agents. Further studies are warranted to fully elucidate the cross-species metabolic profiles and to refine the prediction of human pharmacokinetics from preclinical models.

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